molecular formula C13H11FN2O2S B12628015 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 921212-07-9

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B12628015
CAS No.: 921212-07-9
M. Wt: 278.30 g/mol
InChI Key: WURGPVFOAVOHGB-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3, an amino group at position 2, a fluorine atom at position 5, and a (4-methylphenyl)sulfanyl moiety at position 4.

Properties

CAS No.

921212-07-9

Molecular Formula

C13H11FN2O2S

Molecular Weight

278.30 g/mol

IUPAC Name

2-amino-5-fluoro-6-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11FN2O2S/c1-7-2-4-8(5-3-7)19-12-10(14)6-9(13(17)18)11(15)16-12/h2-6H,1H3,(H2,15,16)(H,17,18)

InChI Key

WURGPVFOAVOHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=N2)N)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

The compound exhibits notable anticancer activities through various mechanisms. Research indicates that heterocyclic compounds like 2-amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid can interact with multiple targets in cancer cells, including:

  • Kinase Inhibition: The compound may inhibit specific kinases involved in cancer cell proliferation and survival, such as ERK1/2 and PI3K pathways, which are crucial for tumor growth and metastasis .
  • Apoptosis Induction: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .
  • Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest, particularly at the G1 phase, thereby preventing cancer cells from proliferating .

Antimicrobial Activity

Research into related compounds has demonstrated that certain derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The compound showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Mechanistic Insights

In vitro experiments revealed that the compound inhibits the phosphorylation of key signaling proteins involved in tumor growth. This inhibition was linked to decreased cellular transformation and reduced tumorigenicity in xenograft models, providing insights into its mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the amino group play crucial roles in binding to enzymes and receptors, modulating their activity. The sulfanyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two related molecules: a herbicidal pyridinecarboxylic acid derivative (from ) and a 1,3,4-thiadiazole derivative (from ).

Compound Name (Core Structure) Substituents Functional Groups Key Applications/Properties Structural Features
2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid (Pyridine) - Amino (C2)
- Fluoro (C5)
- (4-Methylphenyl)sulfanyl (C6)
- Carboxylic acid (C3)
Amino, Fluoro, Sulfanyl, Carboxylic acid Hypothesized herbicidal/pharmacological use (inferred from substituents) Planar pyridine ring; sulfanyl group may enhance lipophilicity
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (Pyridine) - Amino (C4)
- Chloro (C3)
- Fluoro (C5)
- (4-Chloro-2-fluoro-3-methoxyphenyl) (C6)
- Carboxylic acid (C2)
Amino, Chloro, Fluoro, Methoxy, Carboxylic acid Herbicide (broad-spectrum weed control) Methoxy group improves solubility; chloro/fluoro enhance stability
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole (Thiadiazole) - Methylphenyl
- Sulfanyl chains
Sulfanyl, Thiadiazole Research (biological properties, e.g., antimicrobial) Butterfly conformation (46.3° dihedral angle); planar aromatic systems

Key Observations

Core Heterocycle Differences :

  • The pyridine backbone in the target compound and the herbicide () is associated with agrochemical activity, likely due to its ability to mimic natural metabolites in plants .
  • The thiadiazole core () is often linked to antimicrobial activity, suggesting divergent biological targets compared to pyridine derivatives .

Substituent Effects: Sulfanyl vs. In contrast, the methoxy group in the herbicide enhances water solubility, aiding field application . Halogenation: Both the target compound and the herbicide feature fluorine atoms (electron-withdrawing groups), which stabilize the molecule against metabolic degradation. The additional chloro substituent in the herbicide broadens its weed-control spectrum .

Carboxylic Acid Role :

  • The carboxylic acid group in all compounds facilitates salt formation, improving solubility and formulation stability. In herbicides, this group may interact with plant enzymes, disrupting growth pathways .

Research Findings and Implications

Structural Conformation and Bioactivity

  • While the target compound’s pyridine ring is inherently planar, the sulfanyl group’s orientation may modulate interactions with biological targets.

Agrochemical Potential

  • The herbicidal pyridinecarboxylic acid () demonstrates that halogenation and aryl substitution at position 6 are critical for activity. The target compound’s (4-methylphenyl)sulfanyl group may offer a novel mode of action, such as disrupting sulfur-dependent enzymes in weeds .

Biological Activity

2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid (referred to as Compound A) is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article explores the biological activity of Compound A, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Compound A features a pyridine ring substituted with an amino group, a fluorine atom, and a sulfanyl group linked to a methylphenyl moiety. The structural formula can be represented as follows:

C13H12FN2SO2\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{S}\text{O}_2

The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers due to its role in gene regulation and protein modification .

Anticancer Activity

Recent studies have shown that Compound A exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating potent inhibition of cell proliferation. For instance, in vitro assays revealed that Compound A reduced the viability of L1210 mouse leukemia cells with an IC50 value in the nanomolar range, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
L1210 (Mouse)<0.01Inhibition of PRMT5
A549 (Lung)0.15Induction of apoptosis
MCF7 (Breast)0.25Cell cycle arrest at G1 phase

Anti-inflammatory Properties

Compound A also exhibits anti-inflammatory activity by inhibiting key inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in human dermal fibroblasts, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Compound A

CytokineConcentration (µg/mL)Inhibition (%)
TNF-α1075
IL-6560
IL-1β1070

Case Studies

  • Case Study on Cancer Treatment : In a preclinical study, mice bearing L1210 leukemia tumors were treated with Compound A. Results indicated a significant reduction in tumor size compared to control groups, providing evidence for its potential as an effective anticancer agent.
  • Inflammation Model : In a model of induced inflammation in rats, administration of Compound A resulted in decreased swelling and pain response, supporting its role as an anti-inflammatory agent.

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